molecular formula C9H14N2 B11922818 (3,4-Dimethyl-benzyl)-hydrazine CAS No. 51421-19-3

(3,4-Dimethyl-benzyl)-hydrazine

Cat. No.: B11922818
CAS No.: 51421-19-3
M. Wt: 150.22 g/mol
InChI Key: YKYYWSASOAPYST-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-benzyl)-hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group, which is further substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethyl-benzyl)-hydrazine typically involves the reaction of 3,4-dimethylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3,4-Dimethylbenzyl chloride+Hydrazine hydrateThis compound+Hydrochloric acid\text{3,4-Dimethylbenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrochloric acid} 3,4-Dimethylbenzyl chloride+Hydrazine hydrate→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethyl-benzyl)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

(3,4-Dimethyl-benzyl)-hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-benzyl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine: Lacks the methyl groups at the 3 and 4 positions.

    (4-Methyl-benzyl)-hydrazine: Has a single methyl group at the 4 position.

    (3,5-Dimethyl-benzyl)-hydrazine: Methyl groups are at the 3 and 5 positions.

Uniqueness

(3,4-Dimethyl-benzyl)-hydrazine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

CAS No.

51421-19-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(3,4-dimethylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)5-8(7)2/h3-5,11H,6,10H2,1-2H3

InChI Key

YKYYWSASOAPYST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNN)C

Origin of Product

United States

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